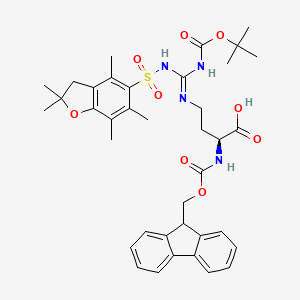

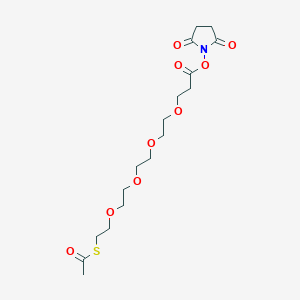

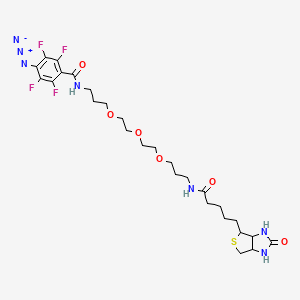

![molecular formula C58H106N6O26 B6363049 Maleinimido-PEG(4)-[PEG(4)-OMe]3 CAS No. 1333154-72-5](/img/structure/B6363049.png)

Maleinimido-PEG(4)-[PEG(4)-OMe]3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Maleinimido-PEG(4)-[PEG(4)-OMe]3” is a chemical compound that belongs to the class of proteins, peptides, or amino acids. It is a heterobifunctional monodisperse poly (ethylene glycol) (PEG) crosslinking agent or spacer . The maleimide functional group reacts with sulfhydryl groups via Michael addition reaction, and the propionic acid functional group reacts with free amines to form amide bonds .

Synthesis Analysis

The synthesis of “Maleinimido-PEG(4)-[PEG(4)-OMe]3” involves the reaction of maleimide PEGylation of sulfhydryls created by the reaction of 2-iminothiolane at surface lysines . This process enables homogenous PEGylation by maleimide-PEG with >80% efficiency and no discernible effect on protein function .

Molecular Structure Analysis

The molecular formula of “Maleinimido-PEG(4)-[PEG(4)-OMe]3” is C58H106N6O26, and it has a molecular weight of 1303.5 g/mol.

Physical And Chemical Properties Analysis

“Maleinimido-PEG(4)-[PEG(4)-OMe]3” is a water-soluble polymer that can form hydrogen bonds in a ratio of 100 water molecules per one PEG molecule . Its molecular weights vary by the time of the polymerization process .

Aplicaciones Científicas De Investigación

Protein Labeling

Maleimide-PEG compounds are often used in protein labeling . The maleimide group reacts specifically and efficiently with reduced thiols (sulfhydryl groups, -SH) at pH 6.5 to 7.5 to form stable thioether bonds . This makes it a valuable tool for biotinylating antibodies or other proteins for use in protein methods .

Increased Water Solubility

The PEG spacer arm in Maleimide-PEG compounds contains a hydrophilic, polyethylene glycol (PEG) group . This imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution .

Drug Delivery Systems

Maleimide can be used to modify the surface of liposomes to obtain an advanced drug delivery system . The maleimide group rapidly and covalently conjugates thiol groups of cysteine residues in proteins or peptides, making it a stable and easy-to-handle moiety .

Enzyme Inhibition

Certain maleimides have been identified as highly active inhibitors of various enzymes, such as protein kinases . These enzymes play a key role in intracellular signaling pathways in all living organisms, including humans .

Antibacterial Activity

Some maleimide derivatives have shown promise as agents for the prevention of multidrug resistance in bacteria . This makes them potential candidates for the development of new antibacterial drugs .

Antitumor Activity

Certain maleimide derivatives have been characterized with regard to their antitumor activity . This suggests potential applications in the development of new cancer therapies .

Mecanismo De Acción

Target of Action

The primary targets of Maleimido-PEG(4)-[PEG(4)-OMe]3, also known as MAL-PEG4-(m-PEG4)3 or Maleinimido-PEG(4)-[PEG(4)-OMe]3, are sulfhydryl groups in proteins and other thiol molecules . These groups play a crucial role in the structure and function of many proteins, and their modification can significantly impact protein activity.

Mode of Action

Maleimido-PEG(4)-[PEG(4)-OMe]3 interacts with its targets through a specific chemical reaction. The maleimide group in the compound reacts specifically and efficiently with reduced sulfhydryls at a neutral pH (around 6.5-7.5) to form stable thioether bonds . This reaction is known as a Michael addition .

Action Environment

The action of Maleimido-PEG(4)-[PEG(4)-OMe]3 is influenced by environmental factors such as pH. The compound reacts most efficiently with sulfhydryl groups at a neutral pH (around 6.5-7.5) . Additionally, the PEGylation of the compound enhances its solubility and stability, which can improve its efficacy in various environments .

Direcciones Futuras

The future directions of “Maleinimido-PEG(4)-[PEG(4)-OMe]3” could involve its use in various fields, ranging from medical to industrial areas . Its performance extending the elimination half-life of a drug has become the gold standard for nanoscale materials . For pharmaceuticals intended for longer vascular retention (weeks-months), reagents such as mono-sulfone-PEG may be more appropriate .

Propiedades

IUPAC Name |

N-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H106N6O26/c1-72-24-27-80-40-43-84-36-32-77-21-12-60-52(66)7-17-88-48-58(49-89-18-8-53(67)61-13-22-78-33-37-85-44-41-81-28-25-73-2,50-90-19-9-54(68)62-14-23-79-34-38-86-45-42-82-29-26-74-3)63-55(69)10-16-75-30-35-83-46-47-87-39-31-76-20-11-59-51(65)6-15-64-56(70)4-5-57(64)71/h4-5H,6-50H2,1-3H3,(H,59,65)(H,60,66)(H,61,67)(H,62,68)(H,63,69) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKCRKVTXLFLTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H106N6O26 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1303.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Maleimido-PEG(4)-[PEG(4)-OMe]3 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

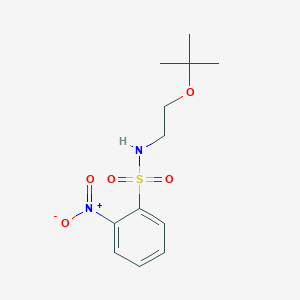

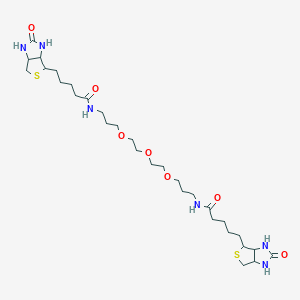

![alpha-[3-(o-Pyridyldisulfido)propanoylamido]-omega-succinimidyl ester 24(ethylene glycol)](/img/structure/B6363045.png)